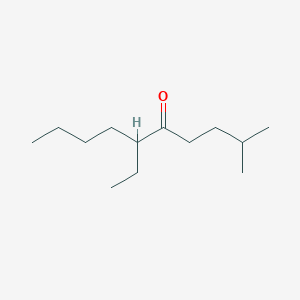

6-Ethyl-2-methyldecan-5-one

Description

6-Ethyl-2-methyldecan-5-one is a branched-chain aliphatic ketone with the molecular formula C₁₃H₂₆O. Its structure features a ketone group at the 5th carbon, an ethyl substituent at the 6th carbon, and a methyl group at the 2nd carbon on a decane backbone.

Propriétés

IUPAC Name |

6-ethyl-2-methyldecan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-5-7-8-12(6-2)13(14)10-9-11(3)4/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSDDVXZMBYAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)CCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-methyldecan-5-one can be achieved through various organic synthesis techniques. One common method involves the alkylation of a suitable precursor ketone. For instance, starting with 2-methyl-5-decanone, an ethyl group can be introduced at the sixth carbon position using ethyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 6-Ethyl-2-methyldecan-5-one may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts like palladium on carbon (Pd/C) may also be employed to facilitate the alkylation process.

Analyse Des Réactions Chimiques

Types of Reactions

6-Ethyl-2-methyldecan-5-one undergoes various chemical reactions, including:

Oxidation: The carbonyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The alkyl groups can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or heat.

Major Products Formed

Oxidation: Formation of 6-ethyl-2-methyldecanoic acid.

Reduction: Formation of 6-ethyl-2-methyldecan-5-ol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

6-Ethyl-2-methyldecan-5-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying ketone reactivity and mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mécanisme D'action

The mechanism of action of 6-Ethyl-2-methyldecan-5-one depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering signal transduction pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

Key Observations :

- Chain Length and Branching :

- 6-Ethyl-2-methyldecan-5-one has a longer carbon chain (decane) compared to 6-Methyl-5-hepten-2-one (heptene). The ethyl substituent at C6 introduces greater steric hindrance than methyl groups in analogs like (E)-6,10-dimethylundec-5-en-2-one .

- Saturated analogs (e.g., (6R,12R)-6,12-dimethylpentadecan-2-one) exhibit higher molar masses and likely higher boiling points due to reduced double-bond-induced volatility .

- Functional Groups and Reactivity :

- The ketone group at C5 in 6-Ethyl-2-methyldecan-5-one may reduce nucleophilic attack susceptibility compared to C2 ketones (e.g., 6-Methyl-5-hepten-2-one), where the carbonyl is more accessible .

- Unsaturated analogs (e.g., (E)-6,10-dimethylundec-5-en-2-one) are prone to hydrogenation or oxidation at the double bond, unlike saturated derivatives .

Physicochemical Properties (Inferred)

- Boiling Point :

- Solubility :

- Increased branching in 6-Ethyl-2-methyldecan-5-one may reduce water solubility compared to linear ketones. Unsaturated analogs show moderate solubility in organic solvents due to polarity from double bonds .

Activité Biologique

6-Ethyl-2-methyldecan-5-one is a ketone with the molecular formula . Its unique structure, characterized by an ethyl group at the sixth carbon and a methyl group at the second carbon, positions it as a compound of interest in various scientific fields, particularly in biology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 198.35 g/mol

- IUPAC Name : 6-Ethyl-2-methyldecan-5-one

The biological activity of 6-Ethyl-2-methyldecan-5-one is primarily attributed to its carbonyl group, which can interact with various biological molecules. The following mechanisms have been observed:

- Membrane Interaction : The compound may integrate into cellular membranes, affecting fluidity and permeability.

- Enzyme Inhibition : The carbonyl group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity.

- Signal Transduction Modulation : It may alter signaling pathways by interacting with proteins involved in cellular communication.

Antimicrobial Properties

Research has indicated that 6-Ethyl-2-methyldecan-5-one exhibits antimicrobial activity against a range of pathogens. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a natural preservative or therapeutic agent.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal effects. A case study highlighted its efficacy against common fungal strains such as Candida albicans, indicating potential applications in treating fungal infections .

Cytotoxic Effects

Preliminary studies suggest that 6-Ethyl-2-methyldecan-5-one may possess cytotoxic properties against certain cancer cell lines. For instance, research demonstrated that it inhibited the proliferation of breast cancer cells in vitro, leading to further investigations into its potential as an anticancer agent .

Case Studies

-

Antimicrobial Efficacy :

- Study Design : In vitro testing against various bacterial strains.

- Results : Showed significant inhibition zones compared to control groups.

- : Suggests potential for use in medical and food preservation applications.

-

Antifungal Activity :

- Study Design : Tested against Candida albicans using disk diffusion method.

- Results : Demonstrated effective inhibition at concentrations as low as 0.5% (v/v).

- : Indicates promise for therapeutic applications in treating candidiasis.

-

Cytotoxicity Against Cancer Cells :

- Study Design : Evaluated effects on MCF-7 breast cancer cell line.

- Results : Significant reduction in cell viability observed at higher concentrations.

- : Supports further exploration into its role as an anticancer agent.

Data Table

| Biological Activity | Test Organism/Cell Line | Concentration Used | Result | Reference |

|---|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 0.5% | Inhibition Zones Detected | |

| Antifungal | Candida albicans | 0.5% | Effective Inhibition | |

| Cytotoxicity | MCF-7 Breast Cancer Cells | Varies | Reduced Cell Viability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.